1-{1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl}-2,3-dihydro-1H-indole
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Overview
Description
1-{1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl}-2,3-dihydro-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indoline core with a triazole ring, a pyridine ring, and a fluorobenzyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
One common synthetic route involves the use of click chemistry to form the triazole ring, followed by coupling reactions to introduce the other functional groups . Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-{1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl}-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
1-{1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl}-2,3-dihydro-1H-indole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-{1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl}-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-{1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl}-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole core structure and exhibit similar biological activities, but differ in their specific functional groups and overall structure.
Triazole derivatives: These compounds contain the triazole ring and are known for their diverse biological activities, but may lack the indoline core and other functional groups present in this compound.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O/c24-19-7-3-1-6-18(19)15-29-22(17-9-12-25-13-10-17)21(26-27-29)23(30)28-14-11-16-5-2-4-8-20(16)28/h1-10,12-13H,11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPORJLOEOMCLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(N(N=N3)CC4=CC=CC=C4F)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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